molecular formula C16H25N3O B5625736 1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-2-(N-methylanilino)ethanone

1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-2-(N-methylanilino)ethanone

Cat. No.: B5625736
M. Wt: 275.39 g/mol
InChI Key: JZEOQRPQTHVQLB-ZFWWWQNUSA-N
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Description

1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-2-(N-methylanilino)ethanone is a complex organic compound with a unique structure that includes a pyrrolidine ring, an amino group, and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-2-(N-methylanilino)ethanone typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the amino group, and the attachment of the anilino group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-2-(N-methylanilino)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, reduction might yield alkanes or amines, and substitution might yield various substituted derivatives of the original compound.

Scientific Research Applications

1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-2-(N-methylanilino)ethanone has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: It might be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-2-(N-methylanilino)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-2-(N-phenylanilino)ethanone
  • 1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-2-(N-ethylphenylamino)ethanone

Uniqueness

1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-2-(N-methylanilino)ethanone is unique due to its specific stereochemistry and the presence of both an amino group and an anilino group. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-2-(N-methylanilino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-3-7-13-10-19(11-15(13)17)16(20)12-18(2)14-8-5-4-6-9-14/h4-6,8-9,13,15H,3,7,10-12,17H2,1-2H3/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEOQRPQTHVQLB-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C(=O)CN(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C(=O)CN(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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